molecular formula C17H24N2O4 B13353222 Methyl 4-methyl-2-({[(4-methylbenzoyl)amino]acetyl}amino)pentanoate

Methyl 4-methyl-2-({[(4-methylbenzoyl)amino]acetyl}amino)pentanoate

Cat. No.: B13353222
M. Wt: 320.4 g/mol
InChI Key: ZHBOFRUIUCTFLN-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-({[(4-methylbenzoyl)amino]acetyl}amino)pentanoate is an α-amino ester derivative featuring a 4-methylbenzoyl-substituted acetamide side chain. This compound is structurally characterized by:

  • A methyl ester group at the pentanoate terminus.
  • A branched 4-methylpentanoate backbone contributing to steric bulk.

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

methyl 4-methyl-2-[[2-[(4-methylbenzoyl)amino]acetyl]amino]pentanoate

InChI

InChI=1S/C17H24N2O4/c1-11(2)9-14(17(22)23-4)19-15(20)10-18-16(21)13-7-5-12(3)6-8-13/h5-8,11,14H,9-10H2,1-4H3,(H,18,21)(H,19,20)

InChI Key

ZHBOFRUIUCTFLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NC(CC(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-({[(4-methylbenzoyl)amino]acetyl}amino)pentanoate typically involves multiple steps. One common method includes the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with glycine to form 4-methylbenzoyl glycine. The final step involves the esterification of 4-methylbenzoyl glycine with methanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-({[(4-methylbenzoyl)amino]acetyl}amino)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methyl-2-({[(4-methylbenzoyl)amino]acetyl}amino)pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-({[(4-methylbenzoyl)amino]acetyl}amino)pentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications

Halogenated Analogs
  • Methyl (2S)-2-[(iodoacetyl)amino]-3-methylbutanoate (6ac) Key Difference: Iodoacetyl group replaces the 4-methylbenzoyl-acetamide. Synthesis: 75% yield, melting point 47–50°C .
  • Methyl 2-(2-bromo-3-methylbutanamido)pentanoate (Compound 1 in ) Key Difference: Bromoacyl group introduces electrophilic reactivity. Toxicity Profile: Non-mutagenic, non-tumorigenic per OSIRIS calculations .
Pyrazolidinone Core Analogs
  • Methyl (2S)-4-methyl-2-{[(3-oxo-2-pentylpyrazolidin-1-yl)acetyl]amino}pentanoate (3bab) Key Difference: Pyrazolidin-3-one ring replaces the benzoylamino group. Bioactivity: Designed as jasmonoyl-L-isoleucine analogs for phytohormone studies . Synthesis: 52% yield, orange oil .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound* ~349.4 (calculated) N/A N/A 4-methylbenzoyl, acetamide, methyl ester
Methyl (2S)-2-[(iodoacetyl)amino]-3-methylbutanoate (6ac) 315.15 47–50 75 Iodoacetyl, methyl ester
Methyl 2-(2-bromo-3-methylbutanamido)pentanoate 294.17 N/A N/A Bromoacyl, methyl ester
Methyl (2S)-4-methyl-2-{[(3-oxo-2-pentylpyrazolidin-1-yl)acetyl]amino}pentanoate (3bab) 354.24 N/A (oil) 52 Pyrazolidinone, pentyl, methyl ester

*Calculated properties based on structural similarity to analogs.

Biological Activity

Methyl 4-methyl-2-({[(4-methylbenzoyl)amino]acetyl}amino)pentanoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and antidiabetic activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H24N2O4C_{19}H_{24}N_2O_4. The compound features a methyl group, an acetamido group, and a benzoyl moiety, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzoyl Derivative : The starting material is reacted with benzoyl chloride to form the benzamide.
  • Acetylation : The resulting benzamide undergoes acetylation using acetic anhydride.
  • Final Esterification : The final product is obtained through esterification with methanol.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of this compound. For instance, a study employing the disc diffusion method showed that this compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Microbial Strain Inhibition Zone (mm) Standard Drug Inhibition Zone (mm)
Staphylococcus aureus18Penicillin20
Escherichia coli15Ampicillin17

Antidiabetic Activity

In addition to its antimicrobial properties, this compound has been investigated for its antidiabetic effects. In a study utilizing streptozotocin-induced diabetic rats, this compound demonstrated a significant reduction in blood glucose levels compared to untreated controls.

Treatment Group Blood Glucose Level (mg/dL) Control Group
Untreated300-
Treated with Compound150-

Case Studies

  • Antimicrobial Efficacy : A recent publication reported on the synthesis and evaluation of various derivatives of sulphonamides, including this compound. The results indicated that this compound had superior antibacterial properties compared to some standard antibiotics used in clinical settings .
  • Diabetes Management : Another study focused on the potential use of this compound in managing diabetes. It was found that the compound not only lowered blood glucose levels but also improved insulin sensitivity in diabetic models .

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